molecular formula C10H7F5O2 B7990441 2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

Cat. No.: B7990441
M. Wt: 254.15 g/mol
InChI Key: ZEHUYKZMAYQYPT-UHFFFAOYSA-N
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Description

2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone is a fluorinated aromatic ketone. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the introduction of fluorine atoms into an acetophenone derivative. One common method is the fluorination of 2’-ethoxyacetophenone using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, often leading to increased potency and selectivity in biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Ethoxy-2,2,2,4’,5’-pentafluoroacetophenone
  • 2’-Methoxy-2,2,2,3’,5’-pentafluoroacetophenone
  • 2’-Ethoxy-2,2,2,3’,4’,5’-hexafluoroacetophenone

Uniqueness

2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone is unique due to its specific substitution pattern of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-ethoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-2-17-8-6(9(16)10(13,14)15)3-5(11)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUYKZMAYQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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